molecular formula C8H9F3N2O2 B2943337 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26675-96-7

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2943337
CAS No.: 26675-96-7
M. Wt: 222.167
InChI Key: YNJXTFVDOWICIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. Compounds in this family are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: Propylamine, trifluoroacetic acid, and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 100-150°C) using a solvent like dimethylformamide (DMF) or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-pyrimidinedione: A parent compound with similar core structure.

    6-methyl-2,4(1H,3H)-pyrimidinedione: A methyl-substituted analog.

    5-fluoro-2,4(1H,3H)-pyrimidinedione: A fluorinated derivative.

Uniqueness

3-propyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a propyl group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-propyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h4H,2-3H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXTFVDOWICIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.